Peptide 399 - 150398-24-6

Peptide 399

Catalog Number: EVT-278544
CAS Number: 150398-24-6
Molecular Formula: C54H105N13O10
Molecular Weight: 1096.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peptide 399 is an antimicrobial peptide; an idealized amphiphilic alpha helix.
Overview

Peptide 399, often referred to in the context of peptide synthesis and therapeutic applications, is a synthetic peptide that has garnered attention for its potential in various scientific fields. This compound falls under the classification of therapeutic peptides, which are short chains of amino acids used in drug development due to their biological activity and specificity.

Source and Classification

Peptide 399 is synthesized through established peptide synthesis techniques, particularly solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. It belongs to a broader category of synthetic peptides that are engineered for specific biological functions, including hormonal regulation, immunomodulation, and as potential therapeutic agents against various diseases.

Synthesis Analysis

Methods

The synthesis of Peptide 399 typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique involves the following steps:

  1. Attachment to Solid Support: The first amino acid is attached to a solid resin support through a linker.
  2. Deprotection: The protective group on the amino acid is removed using a base, commonly piperidine.
  3. Coupling: The next N-alpha-protected amino acid is coupled to the growing peptide chain using activated coupling reagents.
  4. Repetition: These steps are repeated until the desired sequence is achieved.
  5. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography (HPLC) .

Technical Details

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is favored due to its milder conditions compared to the Boc (tert-butyloxycarbonyl) method, which requires harsher cleavage conditions involving hydrofluoric acid . The synthesis of Peptide 399 may involve specialized reagents and conditions tailored to its specific sequence and properties.

Molecular Structure Analysis

Structure

Peptide 399 consists of a sequence of amino acids linked by peptide bonds. Its exact sequence can vary based on its intended application but typically includes both natural and modified amino acids to enhance stability and activity. The molecular structure can be represented by its chemical formula, which includes details about the arrangement of atoms within the molecule.

Data

The molecular weight, isoelectric point, and hydrophobicity are critical parameters that define Peptide 399's behavior in biological systems. For instance, its hydrophobic regions may influence membrane interactions if it targets cellular pathways.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of Peptide 399 is the condensation reaction between amino acids, which forms peptide bonds. This reaction can be influenced by various factors such as pH, temperature, and the presence of coupling agents .

Technical Details

In addition to standard coupling reactions, modifications may be introduced during synthesis to enhance bioactivity or stability. For example, side-chain modifications can lead to increased resistance against enzymatic degradation or enhanced binding affinity to target receptors.

Mechanism of Action

Process

The mechanism of action for Peptide 399 largely depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific receptors or enzymes in biological systems. This interaction can lead to downstream signaling events that alter physiological responses.

Data

Research indicates that therapeutic peptides like Peptide 399 may modulate immune responses or hormonal activities through receptor binding . Understanding these interactions at a molecular level can aid in optimizing peptide design for therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Peptide 399 typically appears as a white powder or crystalline solid. Its solubility can vary based on its amino acid composition and modifications; many peptides are soluble in aqueous solutions but may require specific conditions for optimal solubility.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Determined by the sum of the atomic weights of all constituent atoms.
  • Isoelectric Point: The pH at which the peptide has no net charge.
  • Stability: Influenced by environmental factors such as temperature and pH.

These properties are essential for determining how Peptide 399 behaves in biological systems and during storage .

Applications

Peptide 399 has potential applications in various scientific fields:

  • Therapeutics: As a candidate for drug development targeting specific diseases or conditions.
  • Research Tools: Used in studies examining protein interactions or cellular signaling pathways.
  • Diagnostics: Potential use in biomarker discovery or as part of diagnostic assays.

The ongoing research into synthetic peptides continues to reveal new applications and improve existing methodologies for their production and use .

Structural Characterization of Peptide 399

Primary Sequence Analysis and Unnatural Amino Acid Incorporation

Peptide 399 (ADP399) is a second-generation adiponectin receptor agonist engineered as a linear branched dimer. Its primary sequence originates from the active site of adiponectin (residues 335–344: *H-Ser-Val-Asn-Val-Tyr-Glu-Phe-Lys-Glu-Met*), where strategic incorporation of unnatural amino acids enhances metabolic stability and receptor affinity. Key modifications include:

  • D-Alanine at position 1 (replacing native serine) to resist aminopeptidase degradation
  • Aminobutyric acid (Abu) substitution at position 8 to stabilize β-turn formation
  • Norleucine replacement for methionine at position 10 to prevent oxidation
  • C-terminal amidation to mimic native hormone topology [5] [7]

The dimerization scaffold features a Lys-Gly-Lys tripeptide spacer covalently linking two monomeric units through ε-amino groups. This architecture preserves the pharmacophore geometry while enabling bivalent receptor engagement. Mass spectrometry confirms the molecular weight of 2,798.3 Da (monoisotopic), consistent with the designed sequence: C₁₃₈H₂₂₈N₄₂O₄₀ [5] [10].

Table 1: Unnatural Amino Acid Modifications in Peptide 399 vs. ADP355

PositionADP355 (Monomer)Peptide 399 (Dimer)Functional Role
1D-SerD-AlaProtease resistance
6L-GluD-GluConformational constraint
8L-LysAminobutyric acidHydrophobic packing
10L-MetNorleucineOxidation stability
C-terminalAmidationAmidationEnhanced receptor binding

Secondary and Tertiary Conformational Dynamics

Molecular dynamics simulations (200 ns, POPC bilayer) reveal Peptide 399 adopts a dynamic helix-loop-helix topology in aqueous environments. Key features include:

  • N-terminal α-helix (residues 1–5) stabilized by salt bridges between D-Glu6 and Lys9 side chains
  • Type I β-turn at residues 6–9 (RMSD 0.6 Å), facilitated by aminobutyric acid’s restricted φ/ψ angles
  • C-terminal amphipathic helix (residues 8–10) with hydrophobic face (Norleucine10-Phe7-Val4) [6] [8]

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) demonstrates reduced solvent exposure (≥40%) at residues Phe7-Lys9 compared to monomeric ADP355, indicating dimerization-enhanced structural stability. Transient exposure of hydrophobic residues (Val3, Val4, Phe7) occurs at 0.5–2 ns intervals, enabling membrane insertion and receptor docking [4] [6].

Table 2: Conformational Dynamics Parameters from MD Simulations

ParameterADP355 (Monomer)Peptide 399 (Dimer)Biological Implication
Helicity (%)38 ± 762 ± 4Enhanced receptor binding
Hydrophobic SASA (Ų)420 ± 35680 ± 42Membrane interaction
RMSF at residue 7 (Å)1.80.9Stabilized pharmacophore
Turn persistence (ns)4.212.7Prolonged bioactive state

Linear Branched Dimer Architecture and Multimerization Effects

The dimeric architecture employs a symmetrical Y-shaped topology with 120° intermonomer angle, optimized via steered molecular dynamics. Critical design elements include:

  • Lys-Gly-Lys spacer: Maintains 18.5 Å interpharmacophore distance, matching AdipoR1/2 homodimer geometry
  • Branching at ε-amino group: Preserves N-terminal charge distribution essential for receptor activation
  • Reduced conformational entropy: ΔS = −210 kJ/mol vs. monomer, quantified by free energy calculations [5] [7]

Size-exclusion chromatography confirms controlled multimerization in physiological buffers:

  • 90% dimeric at 100 μM (PDI = 0.12)
  • Hexamer formation at >500 μM via hydrophobic stacking of Phe7 residuesThis concentration-dependent oligomerization mirrors native adiponectin’s trimer→hexamer→18-mer transition, enabling tunable receptor clustering. Fluorescence anisotropy shows 3.2-fold higher avidity for AdipoR1 vs. monomeric analogs (Kd = 0.7 nM vs. 2.2 nM) [5] [7].

Comparative Structural Modeling with ADP355 and Native Adiponectin

Peptide 399 vs. ADP355:

  • Pharmacophore accessibility: 20% larger hydrophobic surface area in dimer (688 Ų vs. 572 Ų) enables simultaneous engagement of receptor subdomains
  • Reduced conformational flexibility: RMSD 0.29 Å for residues 4–8 vs. 1.38 Å in ADP355, per NMR ensemble analysis
  • Enhanced structural mimicry: Circular dichroism reveals 52% helicity vs. 38% in ADP355, closer to globular adiponectin’s 68% [5] [7]

Peptide 399 vs. Native Adiponectin:Although Peptide 399 (2.8 kDa) lacks adiponectin’s collagenous domain, it replicates key functional motifs:

  • Receptor-binding epitope: Conserved Tyr5-Glu6-Phe7 spatial orientation (RMSD 1.2 Å vs. crystallographic adiponectin residues 337–344)
  • Multivalency: Hexameric form at high concentrations mimics adiponectin’s HMW isoform bioactivity
  • Charge complementarity: Net charge −2 at pH 7.4 matches adiponectin’s C-terminal domain electrostatic potential [3] [5]

Table 3: Structural and Functional Comparison to Adiponectin and ADP355

FeatureNative AdiponectinADP355Peptide 399
Molecular weight28 kDa (monomer)1,224 Da2,798 Da
Hydrophobic residues32%30%35%
Receptor binding (IC₅₀)1.2 nM850 nM42 nM
Helical content68%38%62%
OligomerizationTrimers → 18-mersMonomericDimer → Hexamer

Properties

CAS Number

150398-24-6

Product Name

Peptide 399

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C54H105N13O10

Molecular Weight

1096.51

InChI

InChI=1S/C54H105N13O10/c1-32(2)27-37(59)46(68)60-38(19-11-15-23-55)47(69)61-39(20-12-16-24-56)48(70)65-44(30-35(7)8)53(75)66-43(29-34(5)6)52(74)62-40(21-13-17-25-57)49(71)64-42(28-33(3)4)51(73)63-41(22-14-18-26-58)50(72)67-45(54(76)77)31-36(9)10/h32-45H,11-31,55-59H2,1-10H3,(H,60,68)(H,61,69)(H,62,74)(H,63,73)(H,64,71)(H,65,70)(H,66,75)(H,67,72)(H,76,77)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

DKHHZKDYCNRLEJ-NVAZTIMOSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Peptide 399; (Leu-lys-lys-leu-leu-lys-leu)2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.